

## Rusfertide: A Hepcidin Mimetic Restoring Iron Homeostasis in Polycythemia Vera

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An In-Depth Technical Guide on the Mechanism of Action, Preclinical Evidence, and Clinical Efficacy of **Rusfertide** in Iron Metabolism

### **Executive Summary**

Rusfertide (PTG-300) is a first-in-class injectable synthetic peptide mimetic of the natural hormone hepcidin, the master regulator of iron homeostasis.[1][2] In pathological conditions characterized by dysregulated iron metabolism, such as polycythemia vera (PV), rusfertide offers a novel therapeutic approach. By mimicking the action of hepcidin, rusfertide binds to the iron exporter ferroportin, leading to its internalization and degradation.[3][4][5] This action effectively traps iron within enterocytes and macrophages, thereby restricting its availability for erythropoiesis. This guide provides a comprehensive overview of the mechanism of action of rusfertide, detailing its interaction with the hepcidin-ferroportin axis, summarizing key preclinical and clinical data, and outlining the experimental methodologies used to elucidate its therapeutic effects.

# The Hepcidin-Ferroportin Axis: The Core of Iron Regulation

Systemic iron balance is predominantly controlled by the interaction between hepcidin and ferroportin. Hepcidin, a peptide hormone synthesized in the liver, functions as the principal negative regulator of iron entry into the plasma. It exerts its effect by binding to ferroportin, the sole known cellular iron efflux channel present on the surface of duodenal enterocytes,



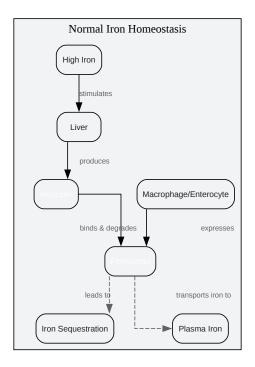
macrophages, and hepatocytes. This binding event triggers the internalization and subsequent degradation of ferroportin, thereby reducing the absorption of dietary iron and the release of recycled iron from macrophages.

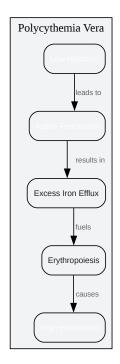
In polycythemia vera, a myeloproliferative neoplasm characterized by excessive red blood cell production, hepcidin levels are often suppressed. This leads to increased ferroportin activity, resulting in an unrestricted flow of iron into the plasma, which in turn fuels the overproduction of erythrocytes.

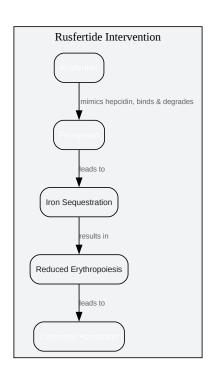
# Rusfertide's Mechanism of Action: Mimicking Natural Regulation

**Rusfertide** is a synthetic hepcidin mimetic designed to be more potent and stable than the endogenous hormone. Its mechanism of action directly targets the dysregulated hepcidin-ferroportin axis in polycythemia vera. By binding to ferroportin, **rusfertide** induces its internalization and degradation, mirroring the natural regulatory function of hepcidin. This sequestration of iron within cells limits its availability for heme synthesis in erythroblasts, thereby controlling the excessive red blood cell production that is a hallmark of PV.









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Caption: Signaling pathway of iron metabolism and rusfertide's intervention.

#### **Preclinical Evidence**

The therapeutic potential of **rusfertide** has been substantiated in various preclinical models, demonstrating its ability to modulate iron metabolism and ameliorate disease phenotypes.

#### **In Vitro Studies**

Ferroportin Internalization Assay: The potency of **rusfertide** was assessed using a cell-based ferroportin internalization assay. In this assay, cells overexpressing ferroportin tagged with a



fluorescent protein (e.g., GFP) are treated with either hepcidin or **rusfertide**. The internalization of ferroportin is then quantified by measuring the decrease in cell surface fluorescence via flow cytometry or fluorescence microscopy. Results from such assays have shown that **rusfertide** is a potent hepcidin mimetic, with an EC50 value for ferroportin internalization of 6.12 nM, compared to 67.8 nM for endogenous hepcidin.

#### In Vivo Animal Models

Murine Model of Polycythemia Vera: The efficacy of **rusfertide** in a disease-relevant model was evaluated in mice with a JAK2-V617F mutation, which recapitulates the human PV phenotype. These studies demonstrated that a **rusfertide** analog could effectively reduce erythrocytosis by limiting the iron supply necessary for red blood cell production, while also normalizing the distribution of iron throughout the body.

Hereditary Hemochromatosis and  $\beta$ -Thalassemia Mouse Models: In mouse models of hereditary hemochromatosis, where hepcidin is deficient, **rusfertide** analogs were effective in controlling serum iron, reducing ferritin levels, and decreasing iron deposition in vital organs like the heart and kidneys. Similarly, in a mouse model of  $\beta$ -thalassemia, **rusfertide** treatment showed potential in mitigating iron overload.

Cynomolgus Monkey Studies: Preclinical studies in cynomolgus monkeys demonstrated that subcutaneous administration of **rusfertide** resulted in a dose-dependent reduction in serum iron levels, confirming its pharmacodynamic activity in a primate model.

### **Clinical Development and Efficacy**

**Rusfertide** has undergone extensive clinical evaluation, primarily in patients with polycythemia vera, demonstrating significant efficacy in controlling hematocrit and reducing the need for phlebotomy.

#### Phase 2 REVIVE Trial (NCT04057040)

The REVIVE trial was a Phase 2 study that evaluated the safety and efficacy of **rusfertide** in patients with phlebotomy-dependent PV. The study consisted of a 28-week dose-finding period followed by a 12-week randomized, double-blind withdrawal period.

Key Findings:



- Rusfertide treatment was associated with a significant reduction in the need for therapeutic phlebotomies.
- A majority of patients maintained a hematocrit level below 45% during the treatment period.
- Patient-reported outcomes indicated an improvement in symptoms such as fatigue and problems with concentration.

Parameter	Pre-Rusfertide (28 weeks)	Part 1 with Rusfertide (28 weeks)
Mean Phlebotomies per Year (estimated)	8.7 ± 2.9	0.6 ± 1.0
Mean Maximum Hematocrit (%)	50.0 ± 5.8	44.5 ± 2.2

#### Data from the REVIVE Trial Part 1

Outcome (Part 2 - Randomized Withdrawal)	Rusfertide (n=30)	Placebo (n=29)	P-value
Response Rate (%)	60	17	0.002

Response defined by hematocrit control, absence of phlebotomy, and completion of the trial regimen.

#### Phase 3 VERIFY Trial (NCT05210790)

The VERIFY trial is a global, randomized, placebo-controlled Phase 3 study designed to confirm the efficacy and safety of **rusfertide** in a larger population of patients with PV who are dependent on phlebotomy.

Key Findings:



- The trial met its primary endpoint, with a significantly higher proportion of clinical responders in the **rusfertide** group compared to placebo.
- All key secondary endpoints, including the mean number of phlebotomies and patientreported outcomes, were also met with statistical significance.

Endpoint	Rusfertide	Placebo	P-value
Clinical Responders (%) (Weeks 20-32)	77	33	<0.0001
Mean Phlebotomies per Patient (Weeks 0- 32)	0.5	1.8	<0.0001

Clinical response defined as the absence of phlebotomy eligibility.

## **Experimental Protocols**

This section provides an overview of the methodologies for key experiments cited in the evaluation of **rusfertide**.

## Ferroportin Internalization Assay (In Vitro)

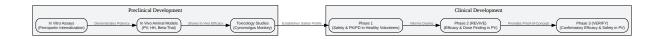
- Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected with a plasmid expressing human ferroportin fused to a green fluorescent protein (FPN-GFP).
- Treatment: Cells are incubated with varying concentrations of rusfertide or human hepcidin-25 for a specified period (e.g., 24 hours).
- Quantification of Internalization:
  - Fluorescence Microscopy: Cells are visualized under a fluorescence microscope to qualitatively assess the translocation of FPN-GFP from the cell membrane to intracellular compartments.
  - Flow Cytometry: Cells are harvested and analyzed by flow cytometry to quantify the mean fluorescence intensity, which correlates with the amount of FPN-GFP on the cell surface.



 Data Analysis: The percentage of ferroportin internalization is calculated relative to untreated controls. EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

#### Murine Model of Polycythemia Vera (In Vivo)

- Model Generation: A murine model of PV is established through bone marrow transplantation. Bone marrow cells from donor mice are transduced with a retrovirus expressing the human JAK2-V617F mutation. These cells are then transplanted into lethally irradiated recipient mice.
- Treatment Protocol: Once the PV phenotype is established (e.g., elevated hematocrit), mice are treated with a **rusfertide** analog or a vehicle control via subcutaneous injection at a specified dose and frequency (e.g., weekly).
- Efficacy Assessment:
  - Hematological Parameters: Complete blood counts, including hematocrit, red blood cell count, and hemoglobin levels, are monitored regularly.
  - Iron Status: Serum iron, transferrin saturation, and ferritin levels are measured.
  - Tissue Iron Content: Organs such as the liver and spleen are harvested at the end of the study, and non-heme iron content is quantified using a colorimetric assay (e.g., bathophenanthroline-based method).
- Statistical Analysis: Data from the treatment and control groups are compared using appropriate statistical tests (e.g., t-test or ANOVA).



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Caption: A typical experimental workflow for rusfertide's development.

#### Conclusion

**Rusfertide** represents a targeted and potentially transformative therapeutic option for patients with polycythemia vera. By acting as a hepcidin mimetic, it directly addresses the underlying pathophysiology of iron dysregulation that drives erythrocytosis in this disease. Robust preclinical and clinical data have demonstrated its ability to effectively control hematocrit levels and significantly reduce the burden of phlebotomies. As a first-in-class erythrocytosis-specific agent, **rusfertide** holds the promise of becoming a new standard of care for patients with PV who have inadequate hematocrit control with current treatments.

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